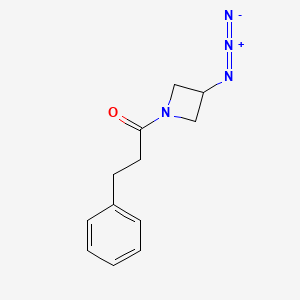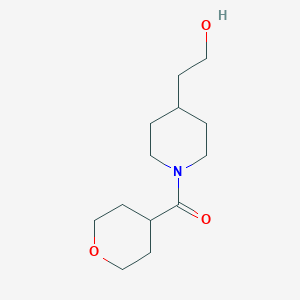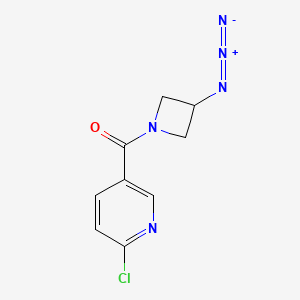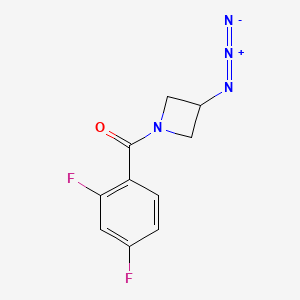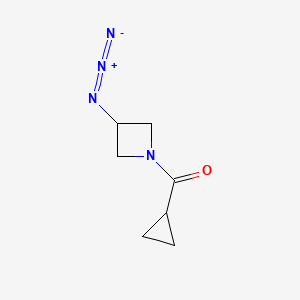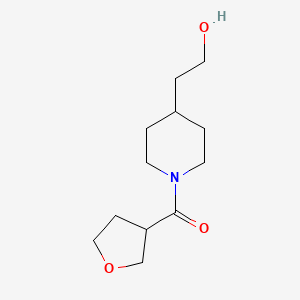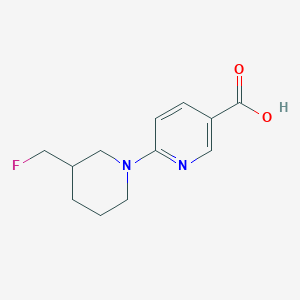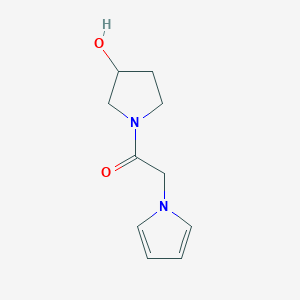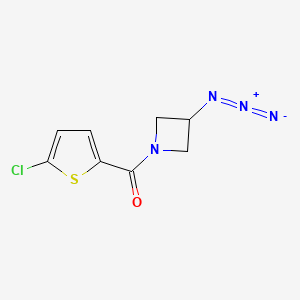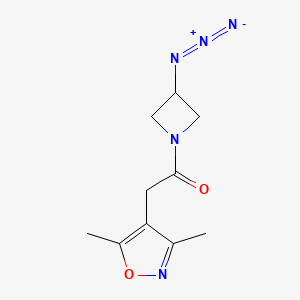![molecular formula C11H15ClN2O3 B1476268 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097982-32-4](/img/structure/B1476268.png)
5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
説明
The compound “5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a complex organic molecule. It contains a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. The molecule also has a 3-chloropropanoyl group attached to it, which is an acyl group with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-c]pyridine core suggests that the compound may have aromatic properties, which could influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The 3-chloropropanoyl group, for example, could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Properties
The research into compounds structurally related to 5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione focuses on their synthesis and potential applications in various fields, including material science and medicine. The compound belongs to a class of chemicals known for their intricate structures and potential utility in creating novel materials or therapeutic agents.
One study discusses the preparation of pyrrolo[3,4-c]pyridine derivatives, emphasizing methodologies that enable the creation of compounds with potential biological activities or material properties. These synthetic routes are critical for developing new drugs or materials with enhanced performance (Anlai Wang et al., 1998).
Photoluminescent Materials
In the realm of material science, derivatives of pyrrolo[3,4-c]pyridine have been investigated for their photoluminescent properties. This research is pivotal for developing new optical materials that could be used in electronics, such as in light-emitting diodes (LEDs) or sensors. The synthesis of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units demonstrates the potential for creating materials with specific optical properties, including strong photoluminescence, which is desirable for electronic applications (T. Beyerlein & B. Tieke, 2000).
Catalysis and Chemical Reactions
Another aspect of research involves exploring the compound's role in catalysis or as intermediates in chemical reactions. For instance, the use of ultrasonic irradiation to promote regioselective synthesis of fused polycyclic compounds demonstrates innovative approaches to chemical synthesis. Such methods can increase reaction efficiency and yield, offering new pathways for creating complex molecules with potential applications in drug development and synthetic chemistry (M. Nikpassand et al., 2010).
Structural Studies and Material Applications
Structural studies of pyrrolo[3,4-c]pyridine derivatives provide insights into their molecular configurations, which are crucial for understanding their reactivity and properties. For example, X-ray crystallography of specific derivatives helps elucidate the effects of substituents on molecular structure, offering guidance for designing compounds with tailored properties. Such information is invaluable for developing new materials with specific functionalities, such as pigments or semiconductors (I. Fujii et al., 2002).
Safety and Hazards
特性
IUPAC Name |
5-(3-chloropropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-13-10(16)7-3-5-14(9(15)2-4-12)6-8(7)11(13)17/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWMGSLDDZGVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


